![molecular formula C15H14N2O2 B5699651 [3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B5699651.png)
[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methanol, also known as MFP, is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications. MFP is a pyrazole derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of [3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methanol is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in the body. [3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methanol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. [3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methanol has also been shown to inhibit the activity of certain signaling pathways that are involved in cancer cell growth.
Biochemical and Physiological Effects
[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methanol has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain in animal models of arthritis. [3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methanol has also been shown to inhibit the growth of cancer cells and induce apoptosis (cell death) in cancer cells. Additionally, [3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methanol has been shown to have neuroprotective effects and can protect against oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methanol has several advantages for lab experiments, including its potential therapeutic applications in various diseases and its ability to inhibit certain enzymes and signaling pathways in the body. However, there are also some limitations to using [3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methanol in lab experiments. One limitation is that the mechanism of action is not fully understood, making it difficult to determine the optimal dosage and treatment regimen. Additionally, more research is needed to determine the safety and efficacy of [3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methanol in humans.
Future Directions
There are several future directions for research on [3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methanol. One direction is to further investigate the mechanism of action and determine the optimal dosage and treatment regimen for various diseases. Another direction is to investigate the safety and efficacy of [3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methanol in humans. Additionally, more research is needed to determine the potential therapeutic applications of [3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methanol in other diseases, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion
In conclusion, [3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methanol is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications. [3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methanol has been synthesized using various methods and has been shown to have anti-inflammatory, anti-tumor, and neuroprotective properties. While there are some limitations to using [3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methanol in lab experiments, there are several future directions for research on this compound. Further investigation into the mechanism of action and potential therapeutic applications of [3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methanol could lead to the development of new treatments for various diseases.
Synthesis Methods
[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methanol can be synthesized using various methods, including the reaction of 5-methyl-2-furoic acid with hydrazine hydrate, followed by reaction with benzaldehyde and reduction with sodium borohydride. Another method involves the reaction of 5-methyl-2-furoic acid with hydrazine hydrate, followed by reaction with benzaldehyde and reduction with lithium aluminum hydride. [3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methanol can also be synthesized using other methods, such as the reaction of 5-methyl-2-furoic acid with phenylhydrazine and formaldehyde, followed by reduction with sodium borohydride.
Scientific Research Applications
[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methanol has been studied for its potential therapeutic applications in various scientific research studies. One study showed that [3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methanol has anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis. Another study demonstrated that [3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methanol has anti-tumor properties and can inhibit the growth of cancer cells. [3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methanol has also been shown to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-11-7-8-14(19-11)15-12(10-18)9-17(16-15)13-5-3-2-4-6-13/h2-9,18H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDUSCXOYLJTSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NN(C=C2CO)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(5-Methyl-furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]-methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone](/img/structure/B5699568.png)
![2-{[2-chloro-6-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzonitrile](/img/structure/B5699578.png)
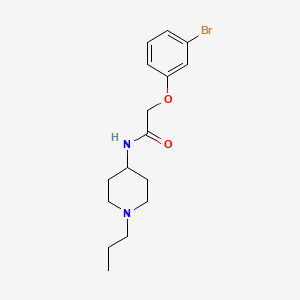
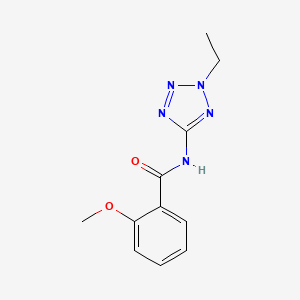
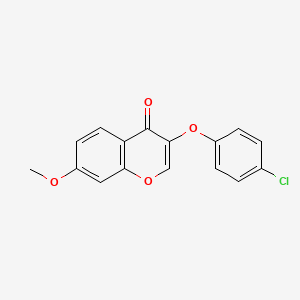

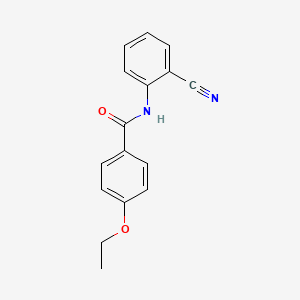
![5-bromo-N'-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzylidene}-2-furohydrazide](/img/structure/B5699605.png)
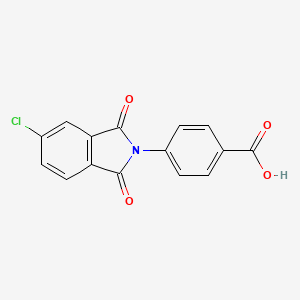
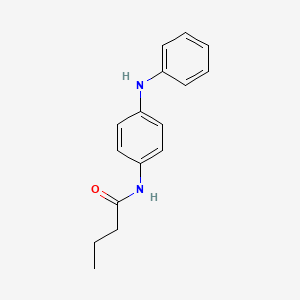
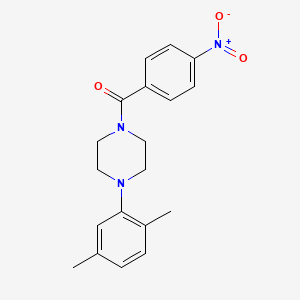
![2-(4-tert-butylphenyl)-6-methyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5699638.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide](/img/structure/B5699654.png)